Product packaging for 2-Fluoro-4-methylbenzamide(Cat. No.:CAS No. 886761-61-1)

2-Fluoro-4-methylbenzamide

Cat. No.: B1318775
CAS No.: 886761-61-1
M. Wt: 153.15 g/mol
InChI Key: PLKJXPACQBBJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Overview of Benzamide (B126) Derivatives in Chemical Science

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. walshmedicalmedia.com This structural motif serves as a versatile scaffold in medicinal chemistry and materials science. walshmedicalmedia.comontosight.aiontosight.ai Benzamide derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. walshmedicalmedia.comontosight.aiijlpr.com Their ability to interact with various biological targets like enzymes and receptors makes them a cornerstone in the development of new therapeutic agents. ontosight.ai The diverse applications of benzamides have spurred ongoing research into novel derivatives with enhanced efficacy and specificity. walshmedicalmedia.com

Significance of Fluorinated and Methyl-Substituted Benzamides in Contemporary Chemical Research

The introduction of fluorine atoms and methyl groups into the benzamide structure can profoundly influence the compound's properties. Fluorination, a common strategy in drug design, can enhance metabolic stability, membrane permeability, and binding affinity to target proteins. researchgate.nettandfonline.com The strategic placement of fluorine can alter the electronic properties of the molecule, potentially leading to improved potency and selectivity. researchgate.netmdpi.com

Research Trajectories and Objectives for 2-Fluoro-4-methylbenzamide and Related Structures

Current research on this compound and its analogs is multifaceted. A primary focus is its role as a key intermediate in the synthesis of more complex molecules. chemicalbook.com For instance, it is a building block in the preparation of potent enzyme inhibitors and receptor antagonists. chemicalbook.comgoogle.com

Investigations are also centered on understanding its structure-activity relationships (SAR). By synthesizing and testing a series of related compounds, researchers aim to elucidate how the fluoro and methyl groups contribute to the molecule's activity. This knowledge is instrumental in designing new compounds with optimized properties.

Future research is likely to explore the full therapeutic potential of this compound derivatives. This includes expanding the scope of biological targets and exploring new applications in areas such as neurodegenerative diseases and oncology. biosynth.com The development of efficient and environmentally friendly synthetic methods for these compounds also remains an important objective. researchgate.netgoogle.com

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C8H8FNO biosynth.com
Molecular Weight 153.15 g/mol biosynth.com
Appearance Crystalline solid biosynth.com
CAS Number 886761-61-1 biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO B1318775 2-Fluoro-4-methylbenzamide CAS No. 886761-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKJXPACQBBJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311512
Record name 2-Fluoro-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-61-1
Record name 2-Fluoro-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 4 Methylbenzamide

Established Synthetic Routes to 2-Fluoro-4-methylbenzamide Precursors and Analogs

The strategic synthesis of precursors is fundamental to the efficient production of complex molecules. The following subsections outline the validated methods for preparing key building blocks.

2-Fluoro-4-nitrobenzoic acid is a critical intermediate, and its synthesis is most commonly achieved through the oxidation of 2-fluoro-4-nitrotoluene (B45272). Various oxidizing agents have been employed for this transformation, with reaction conditions optimized to maximize yield and purity. google.com

The conversion of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid is a primary strategy for synthesizing 2-fluoro-4-nitrobenzoic acid. This oxidation is typically accomplished using strong oxidizing agents. google.com

One prevalent method involves the use of potassium permanganate (B83412) (KMnO₄) in an aqueous solution. google.comchemicalbook.com The reaction is generally heated to drive it to completion. chemicalbook.com Yields for this method can vary, with reports ranging from 25% to over 70%, depending on the specific reaction parameters. google.com After the oxidation, the reaction mixture is worked up by acidification to precipitate the 2-fluoro-4-nitrobenzoic acid product. chemicalbook.com

An alternative and high-yielding method utilizes a combination of chromium trioxide (CrO₃) and periodic acid in acetonitrile. chemicalbook.com In this procedure, 2-fluoro-4-nitrotoluene is added to a solution of the oxidizing agents, initiating an exothermic reaction that leads to the formation of the desired carboxylic acid. This protocol has been reported to achieve yields of approximately 81%. chemicalbook.com

Table 1: Comparison of Oxidation Methods for 2-Fluoro-4-nitrotoluene

Oxidizing Agent(s) Solvent Typical Yield Reference
Potassium Permanganate (KMnO₄) Water / NaOH (aq) 25-74% chemicalbook.com, , google.com
Chromium Trioxide / Periodic Acid Acetonitrile ~81% chemicalbook.com,

Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). littleflowercollege.edu.inwikipedia.org A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports a reactant from the aqueous phase into the organic phase where the reaction can occur. littleflowercollege.edu.inwikipedia.org

In the context of oxidizing 2-fluoro-4-nitrotoluene with potassium permanganate, phase transfer catalysis can be effectively employed. chemicalbook.com 2-fluoro-4-nitrotoluene is organic-soluble, while KMnO₄ is water-soluble. A phase transfer catalyst like tetrabutylammonium (B224687) bromide is added to the biphasic system. chemicalbook.com The catalyst transports the permanganate ion from the aqueous phase to the organic phase, enabling the oxidation of the methyl group. This approach can enhance reaction rates and efficiency. chemicalbook.comresearchgate.net A described procedure involves mixing 2-fluoro-4-nitrotoluene, tetrabutylammonium bromide, aqueous sodium hydroxide, and KMnO₄, followed by heating to around 95 °C to yield 2-fluoro-4-nitrobenzoic acid. chemicalbook.com

The synthesis of 2-fluoro-4-nitro-N-methylbenzamide is a key step, creating the amide functionality required in the final product's lineage. This is typically achieved from 2-fluoro-4-nitrobenzoic acid.

Amide bond formation is a cornerstone reaction in organic synthesis. nih.gov The most common strategy involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. luxembourg-bio.com For the synthesis of 2-fluoro-4-nitro-N-methylbenzamide, 2-fluoro-4-nitrobenzoic acid is the starting material. The carboxylic acid group is activated, often by converting it into a more reactive acyl chloride. google.com This highly electrophilic intermediate then readily reacts with methylamine (B109427) to form the desired amide. google.com

A standard and effective two-step procedure is employed for the synthesis of 2-fluoro-4-nitro-N-methylbenzamide from its corresponding carboxylic acid. google.com

Step 1: Chlorination The first step is the conversion of 2-fluoro-4-nitrobenzoic acid to its acyl chloride derivative, 2-fluoro-4-nitrobenzoyl chloride. google.com This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂), often in an organic solvent like dichloromethane. google.com A catalytic amount of a substance like N,N-dimethylformamide (DMF) may be used to facilitate the reaction. google.com

Step 2: Methylamination The resulting 2-fluoro-4-nitrobenzoyl chloride is then reacted with methylamine without the need for extensive purification. google.com Methylamine, often used as a gas or in an aqueous or alcoholic solution, acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This reaction displaces the chloride ion and forms the stable N-methyl amide bond, yielding 2-fluoro-4-nitro-N-methylbenzamide. google.com The molar ratio of methylamine to the benzoic acid is typically controlled to ensure complete conversion. google.com

Table 2: Reagents for the Synthesis of 2-Fluoro-4-nitro-N-methylbenzamide

Step Starting Material Reagent(s) Product Reference
1. Chlorination 2-Fluoro-4-nitrobenzoic acid Thionyl chloride (SOCl₂) 2-Fluoro-4-nitrobenzoyl chloride , google.com
2. Methylamination 2-Fluoro-4-nitrobenzoyl chloride Methylamine (CH₃NH₂) 2-Fluoro-4-nitro-N-methylbenzamide google.com

Synthesis of 4-Amino-2-fluoro-N-methylbenzamide as a Key Intermediate

The compound 4-Amino-2-fluoro-N-methylbenzamide serves as a crucial intermediate in the synthesis of more complex molecules, such as the anti-androgen drug Enzalutamide. google.comresearchgate.netgoogle.comwikipedia.org Its preparation involves a multi-step process that has been optimized for yield and purity. A common synthetic route starts from 2-fluoro-4-nitrotoluene, which undergoes oxidation to form 2-fluoro-4-nitrobenzoic acid. researchgate.netgoogle.com This acid is then subjected to chlorination and subsequent amination to produce N-methyl-2-fluoro-4-nitrobenzamide. researchgate.net The final step, and the focus of this section, is the reduction of the nitro group to an amine.

A highly efficient and widely used method for the synthesis of 4-amino-2-fluoro-N-methylbenzamide is the catalytic hydrogenation of its precursor, 2-fluoro-4-nitro-N-methylbenzamide, using palladium on carbon (Pd/C) as the catalyst. google.comresearchgate.net This reaction is typically carried out in an autoclave under a hydrogen atmosphere. google.com The process is noted for its high yield, often exceeding 98%, and results in a product with high purity (above 98%). google.comgoogle.com

The reaction conditions can be varied to optimize the outcome. For instance, one described method involves using a 10% Pd/C catalyst in a solvent such as propyl acetate (B1210297) or ethyl acetate. google.com The reaction can be conducted at room temperature with hydrogen pressure maintained at 2 to 10 atmospheres for a duration of 12 to 24 hours. google.com After the reaction is complete, the Pd/C catalyst can be recovered by filtration for potential reuse, and the product is isolated by removing the solvent under reduced pressure. google.com This method provides an off-white solid product of 4-amino-2-fluoro-N-methylbenzamide. google.com

ParameterCondition 1Condition 2
Starting Material 2-fluoro-4-nitro-N-methylbenzamide2-fluoro-4-nitro-N-methylbenzamide
Catalyst 10% Pd/C5% Pd/C
Solvent Propyl AcetateEthyl Acetate
H₂ Pressure 2 atm10 atm
Temperature Room TemperatureRoom Temperature
Reaction Time 24 hours12 hours
Yield 98.2%98.1%
Product Purity 98.9%98.6%

This table presents data from representative catalytic hydrogenation reactions. google.com

The synthesis of 4-amino-2-fluoro-N-methylbenzamide, particularly through the Pd/C catalytic hydrogenation route, aligns with several principles of green chemistry. google.comresearchgate.net This approach is considered a clean production process, offering significant environmental advantages over older methods that utilized toxic reagents like chromium trioxide and iron powder, which generated substantial iron pollution. researchgate.netmsu.edu

Key green aspects of this synthesis include:

Waste Prevention : The high yield (over 98%) of the hydrogenation step means that very little of the starting material is converted into waste byproducts, adhering to the first principle of green chemistry. google.commsu.edu

Catalysis : The use of a recyclable Pd/C catalyst is a core tenet of green chemistry. msu.edu Catalytic reactions are preferable to stoichiometric ones as they minimize waste by using small amounts of the catalyst to convert large quantities of reactants. google.comresearchgate.net The catalyst can be filtered off and reused. google.com

Safer Solvents and Auxiliaries : The process utilizes solvents like propyl acetate and ethyl acetate, which are generally considered to have a better environmental profile than more hazardous solvents. google.com The ability to recycle the organic solvent further minimizes the environmental footprint. google.comgoogle.com

Energy Efficiency : The reaction proceeds under mild conditions, specifically at room temperature, which reduces energy consumption compared to processes requiring heating. google.commsu.edu

Reduced Derivatives : This synthetic route avoids unnecessary protection and deprotection steps for the functional groups involved, which would otherwise require additional reagents and generate more waste.

This method is described as a "clean process production technology" that is suitable for large-scale production due to its efficiency, reduced wastewater output, and the recyclability of key components. google.comgoogle.com

Alternative Synthetic Approaches for this compound Analogs (e.g., 4-bromo-2-fluoro-N-methylbenzamide)

Analogs of this compound, such as 4-bromo-2-fluoro-N-methylbenzamide, are important intermediates in their own right, often used in medicinal chemistry and drug discovery. chemicalbook.comupfluorochem.comnordmann.global The synthesis of 4-bromo-2-fluoro-N-methylbenzamide typically starts from 4-bromo-2-fluorobenzoic acid. chemicalbook.comchemicalbook.comgoogle.com

One common method involves an amidation reaction where 4-bromo-2-fluorobenzoic acid is coupled with methylamine. chemicalbook.comchemicalbook.com This reaction is facilitated by coupling agents. A frequently used combination includes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com The reaction is stirred at room temperature, and after completion, the product is isolated through extraction and purified by column chromatography, yielding 4-bromo-2-fluoro-N-methylbenzamide as a white solid. chemicalbook.comchemicalbook.com

Another approach involves converting the carboxylic acid to a more reactive acid chloride. google.com This can be achieved by treating 4-bromo-2-fluorobenzoic acid with reagents like oxalyl chloride or thionyl chloride, often with a catalytic amount of DMF. google.com The resulting acid chloride is then reacted with aqueous methylamine to form the desired amide. google.com

Starting MaterialReagentsSolventYield
4-bromo-2-fluorobenzoic AcidMethylamine, EDCI, HOBt, DIPEADMF74%
4-bromo-2-fluorobenzoic AcidMethylamine HCl, BOP, DIPEADichloromethaneQuantitative
4-bromo-2-fluorobenzoic Acid1. Oxalyl Chloride, DMF2. Aqueous MethylamineDichloromethane, MTBENot specified

This table summarizes different synthetic routes for 4-bromo-2-fluoro-N-methylbenzamide. chemicalbook.comchemicalbook.comgoogle.com

Advanced Synthetic Strategies and Structural Modifications

Catalytic Synthesis Methodologies

Catalysis is fundamental to the efficient synthesis of this compound and its derivatives. As discussed, palladium on carbon (Pd/C) is a highly effective catalyst for the chemoselective hydrogenation of a nitro group to an amine, a key step in preparing the 4-amino intermediate. researchgate.netsemanticscholar.org This type of heterogeneous catalysis is advantageous for its ease of separation and catalyst recyclability. google.com

Other advanced catalytic methods are employed for creating related structures. For instance, palladium-catalyzed asymmetric hydrogenation can be used to synthesize chiral fluoro α-amino acid derivatives, showcasing the ability of catalytic systems to control stereochemistry. nih.gov Furthermore, catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate (B1220265) with a Pd/C catalyst, provides a mild and selective method for reducing nitriles to primary amines, a transformation relevant to the synthesis of various functionalized aromatic compounds. rsc.org

Selective Fluorination and Methylation Reactions of Aromatic Scaffolds

The precise introduction of fluorine atoms and methyl groups onto aromatic rings is a critical aspect of modern medicinal chemistry, allowing for the fine-tuning of a molecule's properties.

Selective Fluorination: The strategic placement of fluorine onto a benzamide (B126) scaffold can be achieved through various C-H bond activation/fluorination strategies. chimia.chchimia.ch Transition metal-catalyzed reactions, for example using palladium acetate, can facilitate the fluorination of C-H bonds under oxidative conditions with electrophilic fluorine sources like N-fluoropyridinium reagents. Another approach involves using the amide group as an intrinsic directing group to guide the fluorination to a specific position on the aromatic ring. nih.gov A nitrate-promoted C-H bond fluorination has been developed for this purpose, demonstrating good regioselectivity under mild conditions. nih.gov These methods provide direct routes to fluorinated scaffolds without the need for pre-functionalized starting materials. chimia.ch

Selective Methylation: Selective methylation can be more challenging. For N-methylation of the amide bond, various reagents can be used. In the context of peptide synthesis, on-resin N-methylation techniques have been developed, which could be adapted for smaller molecules. researchgate.net For methylation of the aromatic ring itself, classic methods like Friedel-Crafts alkylation are often employed, though they can suffer from issues with regioselectivity. More modern, directed C-H methylation methods are continually being developed to provide greater control over the position of the methyl group.

Derivatization of the Benzamide Moiety for Complex Analog Synthesis

The benzamide moiety of this compound is a key site for derivatization to generate a diverse library of complex analogs. The nitrogen atom and the carbonyl group of the amide provide reactive centers for various chemical transformations. A primary route for derivatization involves the N-substitution of the amide. For instance, the synthesis of N-substituted analogs, such as 2-fluoro-N-methyl-4-nitrobenzamide, is achieved by reacting the corresponding acid chloride (2-fluoro-4-nitrobenzoyl chloride) with a primary amine like methylamine. google.com This straightforward amidation is a fundamental step in building more complex molecular architectures.

Further derivatization can be achieved through reactions common to secondary amides. These include:

N-Alkylation/N-Arylation: While direct N-alkylation of a primary amide can be challenging, conversion to a more nucleophilic species or the use of specific catalysts can facilitate the introduction of various alkyl or aryl groups.

Conversion to Thioamides: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent, yielding the corresponding 2-fluoro-4-methylthiobenzamide. This transformation alters the electronic properties and hydrogen-bonding capabilities of the molecule.

Dehydration to Nitriles: Although less common for benzamides, dehydration of the primary amide group under stringent conditions can yield the corresponding 2-fluoro-4-methylbenzonitrile.

These derivatization strategies are crucial in medicinal chemistry for fine-tuning the pharmacological properties of lead compounds. An important example is the synthesis of 4-amino-2-fluoro-N-methylbenzamide, a key intermediate for the anti-cancer drug Enzalutamide. researchgate.net The synthesis of this intermediate highlights the importance of manipulating the benzamide moiety and the aromatic ring substituents. google.comresearchgate.net

Chemical Reactivity and Mechanistic Transformation Studies

Reactions at the Amide Nitrogen and Carbonyl Functionalities

The amide bond in this compound is characterized by significant resonance stabilization, which renders it relatively unreactive compared to ketones or esters. However, it can undergo several important transformations under specific conditions.

Hydrolysis: Under strong acidic or basic conditions, the amide can be hydrolyzed to yield 2-fluoro-4-methylbenzoic acid and ammonia (B1221849) (or an amine in the case of N-substituted amides).

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (-CH2-) using powerful reducing agents like lithium aluminum hydride (LiAlH4), converting the benzamide into a benzylamine (B48309) derivative.

Nucleophilic Acyl Substitution: The direct reaction of amides with nucleophiles is generally difficult due to the poor leaving group ability of the amino group. However, activation of the carbonyl, for instance by protonation, can facilitate attack. A notable reaction involves the directed ortho-lithiation of tertiary benzamides, which can promote subsequent reactions. For example, N,N-dialkyl benzamides can react with methyl sulfides in the presence of lithium diisopropylamide (LDA) to form α-sulfenylated ketones, a process where the amide acts as an acylating agent. nih.gov

Recent studies have also explored novel reactions, such as SN2-type reactions at the amide nitrogen by converting the hydroxylamine (B1172632) precursor into a suitable electrophile with a sulfonate leaving group, enabling the synthesis of complex hydrazides. researchgate.net

Chemical Transformations Involving Aromatic Ring Substituents (Fluoro and Methyl)

The substituents on the aromatic ring, the fluorine atom and the methyl group, also offer sites for chemical modification.

Fluorine Group: The carbon-fluorine bond is exceptionally strong, making the fluorine atom a poor leaving group in traditional nucleophilic aromatic substitution (SNA) reactions. chemguide.co.uk Such substitutions on non-activated aryl fluorides typically require harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine, which is not the case in this compound. chemistrysteps.com Therefore, the fluorine atom is generally unreactive under standard nucleophilic substitution and palladium-catalyzed cross-coupling conditions, a property that can be exploited for selective reactions at other positions.

Methyl Group: The methyl group can undergo transformations typical of benzylic positions. Under free-radical conditions, it can be halogenated using reagents like N-bromosuccinimide (NBS). Furthermore, strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid can oxidize the methyl group to a carboxylic acid, yielding 2-fluorobenzene-1,4-dicarboxylic acid.

Analysis of Nucleophilic Substitution and Coupling Reactions in Related Halogenated Benzamides

To understand the reactivity of the fluoro group in this compound, it is instructive to compare it with other halogenated benzamides, particularly bromo- and iodo-derivatives. In transition-metal-catalyzed cross-coupling reactions, the reactivity of the C–X bond generally follows the order C–I > C–Br > C–Cl >> C–F. acs.org

This reactivity trend is central to modern synthetic strategy. For example, a compound like 4-bromo-2-fluoro-N-methylbenzamide can undergo selective palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, at the C–Br bond while leaving the C–F bond intact. chemicalbook.comorganic-chemistry.org This orthogonality allows for sequential, site-selective functionalization of polyhalogenated aromatic rings. nih.gov

In nucleophilic aromatic substitution (SNAr) reactions that proceed via an addition-elimination mechanism, the trend is reversed (C–F > C–Cl > C–Br > C–I). chemistrysteps.com This is because the highly electronegative fluorine atom strongly stabilizes the intermediate Meisenheimer complex. However, this reaction requires a highly electron-deficient aromatic ring, typically achieved with strong electron-withdrawing groups (like a nitro group) ortho or para to the halogen. In the absence of such activation, the SNAr reaction at the fluorine position of this compound is highly unfavorable. ck12.org

Table 1: Comparative Reactivity of Halogen Substituents (X) on Benzamides
Reaction TypeGeneral Reactivity OrderComment
Palladium-Catalyzed Cross-CouplingI > Br > Cl >> FBased on C-X bond strength and ease of oxidative addition. The C-F bond is generally inert.
Nucleophilic Aromatic Substitution (SNAr)F > Cl > Br > IApplicable only to activated aromatic systems. The high electronegativity of fluorine stabilizes the anionic intermediate.

Retrosynthetic Analysis of this compound and its Advanced Derivatives

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available precursors.

For the parent compound, This compound , the analysis is straightforward:

C–N Disconnection: The most apparent disconnection is at the amide bond, which retrosynthetically cleaves the molecule into 2-fluoro-4-methylbenzoic acid and ammonia. This transformation corresponds to a standard amidation reaction in the forward synthesis.

C–C Disconnection: The 2-fluoro-4-methylbenzoic acid can be further disconnected. A common route to benzoic acids is the oxidation of a methyl group. This leads back to 2-fluoro-4-methyltoluene. Alternatively, Friedel-Crafts acylation of m-fluorotoluene could be envisioned. google.com

A more complex and synthetically relevant analysis can be performed on an advanced derivative, such as a key precursor to the drug Enzalutamide. The synthesis of 4-amino-2-fluoro-N-methylbenzamide serves as an excellent case study. researchgate.net

Target: 4-amino-2-fluoro-N-methylbenzamide

Functional Group Interconversion (FGI): The primary amine at the C4 position can be retrosynthetically derived from a nitro group via reduction. This leads to the precursor 2-fluoro-N-methyl-4-nitrobenzamide . google.com This step is typically achieved by catalytic hydrogenation (e.g., using H2/Pd-C). researchgate.net

C–N Disconnection: The N-methyl amide bond is disconnected to yield 2-fluoro-4-nitrobenzoic acid and methylamine. google.com The forward reaction involves converting the carboxylic acid to an acid chloride (e.g., with thionyl chloride) followed by amidation. google.com

Functional Group Addition (FGA): The carboxylic acid group at C1 is retrosynthetically derived from the oxidation of a methyl group on the aromatic ring. This points to 2-fluoro-4-nitrotoluene as the starting material. google.comresearchgate.net This oxidation is often performed using strong oxidizing agents like potassium permanganate. researchgate.net

This multi-step retrosynthesis illustrates how this compound and its derivatives can be constructed from simple, readily available materials through a sequence of reliable and well-established chemical transformations.

Advanced Spectroscopic and Crystallographic Analysis of 2 Fluoro 4 Methylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By observing the magnetic behavior of atomic nuclei, it provides detailed information about the carbon-hydrogen framework, the electronic environment of atoms, and the connectivity of the molecule.

Proton (¹H) NMR Characterization and Spectral Interpretation

For N,3-dimethylbenzamide in CDCl₃, the following signals are observed: aromatic protons in the range of δ 7.18-7.52 ppm, a broad singlet for the amide proton at δ 6.44 ppm, a doublet for the N-methyl protons at δ 2.90 ppm, and a singlet for the aromatic methyl protons at δ 2.29 ppm. rsc.org Based on this, the expected ¹H NMR signals for 2-Fluoro-4-methylbenzamide are detailed in the table below. The fluorine atom at the C2 position is expected to introduce splitting in the signals of adjacent aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H3 ~7.0-7.2 Doublet of doublets J(H-H), J(H-F)
H5 ~7.0-7.2 Doublet J(H-H)
H6 ~7.8-8.0 Triplet J(H-H)
CH₃ ~2.3-2.5 Singlet -

Note: The predicted values are based on the analysis of similar compounds and established principles of NMR spectroscopy.

Carbon (¹³C) NMR Characterization

While a specific spectrum for this compound is not available, data for N-Methylbenzamide shows the carbonyl carbon at δ 168.3 ppm and aromatic carbons between δ 126.9 and 134.6 ppm. rsc.org For N,3-dimethylbenzamide, the carbonyl carbon is at δ 168.6 ppm, and the aromatic methyl carbon is at δ 21.4 ppm. rsc.org A general table of expected chemical shifts for this compound is presented below.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling)
C=O ~165-170 Singlet
C1 ~120-125 Doublet
C2 ~158-162 Doublet (large ¹JCF)
C3 ~115-120 Doublet
C4 ~140-145 Singlet
C5 ~125-130 Doublet
C6 ~130-135 Singlet

Note: The predicted values are based on the analysis of similar compounds and established principles of NMR spectroscopy.

Fluorine (¹⁹F) NMR Characterization

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. huji.ac.ilwikipedia.org The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aromatic fluorides. The signal will likely be a multiplet due to coupling with adjacent protons (H3 and H5). The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying and differentiating between different fluorinated species. wikipedia.org

The chemical shift is typically referenced to CFCl₃. For monofluorobenzene, the chemical shift is around -113.15 ppm. colorado.edu The exact chemical shift for this compound will be influenced by the electronic effects of the methyl and amide groups.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D DOSY, ¹⁵N NMR, ¹⁷O NMR)

For complex structural analysis, advanced NMR techniques can be employed.

2D DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different molecules in a mixture based on their diffusion coefficients. It can be used to confirm the presence of a single species and to study intermolecular interactions.

¹⁵N NMR Spectroscopy: While ¹⁵N has a low natural abundance, it can provide valuable information about the electronic environment of the nitrogen atom in the amide group. The chemical shift of the amide nitrogen is sensitive to substituent effects on the aromatic ring.

¹⁷O NMR Spectroscopy: Similar to ¹⁵N, ¹⁷O has a very low natural abundance. However, the chemical shift of the carbonyl oxygen is highly sensitive to the electronic properties of the amide bond and can be used to study conjugation and steric effects within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy and Band Assignment

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-F, and aromatic C-H and C=C bonds. While a spectrum for the exact molecule is not available, the FT-IR spectrum of 4-methylbenzamide (B193301) provides a useful reference. researchgate.net The key vibrational modes and their expected wavenumber ranges are presented in the table below.

Table 3: Predicted FT-IR Band Assignments for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (amide) 3100-3500 Medium-Strong
C-H stretch (aromatic) 3000-3100 Medium
C-H stretch (methyl) 2850-3000 Medium
C=O stretch (amide I) 1630-1680 Strong
N-H bend (amide II) 1550-1640 Medium-Strong
C=C stretch (aromatic) 1450-1600 Medium
C-N stretch 1200-1350 Medium

Note: The predicted values are based on the analysis of similar compounds and established principles of IR spectroscopy.

Raman Spectroscopy

Analysis of related benzamide (B126) structures reveals that the spectra are typically dominated by vibrations originating from the aromatic ring and the amide functional group. nih.govaip.org Key features expected in the Raman spectrum of this compound include the prominent C=C stretching vibrations of the benzene (B151609) ring, the characteristic amide I band (primarily C=O stretching), and vibrations involving the C-F and C-N bonds. nih.gov The methyl group attached to the ring also gives rise to its own characteristic stretching and bending vibrations.

Analysis of Vibrational Modes and Functional Group Identification

The vibrational modes observed in the Raman spectrum of this compound can be assigned to specific functional groups, allowing for a comprehensive structural characterization. The interpretation of these modes is based on well-established group frequency correlations and comparisons with spectra of similar molecules. s-a-s.org

Key vibrational assignments for this compound are as follows:

Amide Group Vibrations: The amide functional group (-CONH₂) produces several characteristic bands. The most intense of these is the "Amide I" band, appearing in the 1640-1680 cm⁻¹ region, which is predominantly due to the C=O stretching vibration. s-a-s.org The N-H stretching vibrations of the primary amide are expected as two bands in the 3100-3500 cm⁻¹ region.

Aromatic Ring Vibrations: The substituted benzene ring gives rise to a set of sharp bands. The C=C stretching vibrations within the ring typically occur in the 1400-1620 cm⁻¹ region. The "ring breathing" mode, a symmetric expansion and contraction of the entire ring, is a sharp and intense band often seen near 1000 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The methyl (CH₃) group introduces symmetric and asymmetric C-H stretching modes typically found in the 2850-3000 cm⁻¹ range, as well as bending modes at lower wavenumbers.

C-F Vibration: The carbon-fluorine bond provides a characteristic stretching vibration. For fluorobenzene (B45895) derivatives, this C-F stretching mode is typically found in the 1100-1300 cm⁻¹ region.

The following table provides a summary of the expected vibrational modes and their approximate wavenumber ranges for this compound.

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Expected Intensity
N-H Asymmetric & Symmetric StretchAmide (-NH₂)3100 - 3500Medium
Aromatic C-H StretchBenzene Ring3000 - 3100Medium to Strong
Aliphatic C-H StretchMethyl (-CH₃)2850 - 3000Strong
Amide I (C=O Stretch)Amide (-CONH₂)1640 - 1680Strong
Aromatic C=C StretchBenzene Ring1400 - 1620Strong
C-F StretchFluoro-Aromatic1100 - 1300Medium to Strong
Ring Breathing ModeBenzene Ring~1000Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. cdnsciencepub.com For aromatic compounds like this compound, the UV-Vis spectrum is dictated by the electronic transitions within the conjugated π-system of the benzene ring and the amide functional group. The spectrum typically shows one or more broad absorption bands, with the position (λmax) and intensity (molar absorptivity, ε) being characteristic of the molecule's electronic structure.

Electronic Transitions and Chromophore Analysis

The absorption of UV radiation by this compound is governed by its chromophores—the parts of the molecule responsible for light absorption. The primary chromophore is the substituted benzoyl system, which includes the benzene ring conjugated with the carbonyl group (C=O) of the amide.

Two principal types of electronic transitions are expected for this molecule:

π → π* (pi to pi-star) transitions: These are high-energy transitions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. aip.org In this compound, these transitions arise from the conjugated system of the aromatic ring and the carbonyl double bond. They are typically characterized by high molar absorptivity (ε > 10,000) and are responsible for the most intense absorption bands in the UV spectrum. cdnsciencepub.com

n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital to an antibonding π* orbital. researchgate.net The lone pair electrons on the oxygen atom of the carbonyl group can undergo this type of transition. Compared to π → π* transitions, n → π* transitions are lower in energy (occur at longer wavelengths) and are significantly less intense (lower ε value).

The fluorine and methyl substituents on the benzene ring act as auxochromes, which can modify the absorption characteristics of the primary chromophore, often causing slight shifts in the λmax and changes in intensity.

Solvent Effects on UV-Vis Absorption Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound by stabilizing or destabilizing the ground and excited electronic states differently. shivajicollege.ac.inrsc.org This phenomenon, known as solvatochromism, can lead to a shift in the absorption maximum to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). bau.edu.lb

For this compound, the expected solvent effects on its electronic transitions are:

π → π* Transitions: The excited state of a π → π* transition is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state. This reduces the energy gap for the transition, resulting in a bathochromic (red) shift to a longer wavelength. shivajicollege.ac.in

n → π* Transitions: In an n → π* transition, the ground state is more polar due to the localized lone pair electrons on the oxygen atom. Polar, protic solvents (like ethanol (B145695) or water) can form hydrogen bonds with these lone pairs, stabilizing the ground state more significantly than the excited state. This increases the energy required for the transition, leading to a hypsochromic (blue) shift to a shorter wavelength. shivajicollege.ac.in

The table below summarizes the anticipated shifts in absorption maxima for the electronic transitions of this compound when moving from a non-polar to a polar solvent.

Electronic TransitionEffect of Increasing Solvent PolarityReason
π → πBathochromic Shift (Red Shift)The excited state is more polar than the ground state and is stabilized by polar solvents.
n → πHypsochromic Shift (Blue Shift)The ground state is stabilized by hydrogen bonding with polar protic solvents, increasing the energy gap.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. In this technique, a sample is vaporized and ionized, and the resulting ions are separated based on their m/z values and detected.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a highly accurate form of mass spectrometry capable of measuring the mass of an ion to four or more decimal places. This precision allows for the determination of the exact mass of a molecule, which can be used to deduce its elemental formula.

For this compound, the molecular formula is C₈H₈FNO. While a low-resolution instrument would report a nominal integer mass of 153 Da, HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition. The exact mass is calculated by summing the precise masses of the most abundant isotopes of each element in the molecule.

The table below details the calculation of the monoisotopic mass for this compound.

ElementNumber of AtomsMost Abundant IsotopeExact Mass of Isotope (Da)Total Mass Contribution (Da)
Carbon8¹²C12.00000096.000000
Hydrogen8¹H1.0078258.062600
Fluorine1¹⁹F18.99840318.998403
Nitrogen1¹⁴N14.00307414.003074
Oxygen1¹⁶O15.99491515.994915
Total Exact Mass 153.059002

The experimentally determined exact mass from an HRMS analysis that matches this calculated value provides unambiguous confirmation of the elemental formula C₈H₈FNO for this compound.

Fragmentation Pattern Analysis for Structural Confirmation

For a related compound, 2-fluoro-N-methylbenzamide (C₈H₈FNO), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 153.15. The fragmentation of benzamides is often predictable. Key fragmentation pathways typically involve:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common. This can result in the loss of the amide substituent. For instance, the loss of the •NHCH₃ radical would lead to the formation of the 2-fluorobenzoyl cation.

Loss of the Amide Group: A significant fragment often corresponds to the benzoyl cation or its derivatives. In this case, cleavage of the C-N bond would generate the 2-fluorobenzoyl cation at m/z 123. This is frequently a stable and abundant ion.

Fragmentation of the Aromatic Ring: Subsequent fragmentation of the 2-fluorobenzoyl cation can occur, for example, through the loss of carbon monoxide (CO), which would produce a fluorophenyl cation at m/z 95.

Based on data for the analogue 2-fluoro-N-methylbenzamide, a plausible fragmentation pattern that would be anticipated for this compound is summarized in the table below. The key difference would be the increased mass of the initial ions due to the presence of the 4-methyl group.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonStructurePredicted m/zDescription of Loss
Molecular Ion [M]⁺•[C₉H₁₀FNO]⁺•167Intact molecule with one electron removed.
[M - •NH₂]⁺[C₉H₈FO]⁺151Loss of the amino radical.
[M - CONH₂]⁺[C₈H₈F]⁺123Formation of the 2-fluoro-4-methylphenyl cation.
[M - F]⁺[C₉H₁₀NO]⁺148Loss of the fluorine radical.

Note: This table is predictive and based on common fragmentation pathways for related benzamides. Experimental verification is required for confirmation.

Crystallographic Studies

Crystallographic studies are essential for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state. These techniques provide precise information on molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Due to the absence of published single-crystal X-ray diffraction data for this compound, the following sections will discuss the expected findings based on detailed analyses of closely related fluorinated benzamide structures. These studies on analogous compounds provide a robust framework for understanding the structural characteristics of the target molecule.

SCXRD analysis provides the precise coordinates of each atom in the crystal lattice, from which exact bond lengths, bond angles, and torsion angles can be calculated. For a molecule like this compound, this analysis would confirm the planarity of the benzene ring and the geometry of the amide substituent.

Key structural parameters that would be determined include:

The C-F bond length, typically around 1.35 Å.

The C-C bond lengths within the aromatic ring, which are expected to be in the range of 1.37-1.40 Å.

The dimensions of the amide group: C=O bond length (approx. 1.24 Å), C-N bond length (approx. 1.33 Å), and the angles around the carbonyl carbon and the nitrogen atom.

The torsion angle between the plane of the aromatic ring and the plane of the amide group. In many benzamides, there is a slight twist between these two planes.

Table 2: Representative Crystallographic Data for a Fluorinated Benzamide Analogue

ParameterTypical Value (Å or °)Structural Significance
C-F Bond Length1.355(2) ÅIndicates a strong, covalent bond typical for aryl fluorides.
C=O Bond Length1.241(3) ÅCharacteristic of a carbonyl double bond in an amide.
C-N Bond Length1.332(3) ÅShorter than a typical C-N single bond, indicating partial double bond character due to resonance.
C-C-N Bond Angle117.5(2)°Reflects the sp² hybridization of the carbonyl carbon.
Ring-Amide Torsion Angle~20-30°Shows the degree of twist between the phenyl ring and the amide group, influenced by steric and electronic effects.

Note: The data presented are typical values from published structures of similar fluorinated benzamides and serve as a reference.

The crystal packing of benzamides is typically dominated by a network of intermolecular interactions. SCXRD is the definitive method for identifying and characterizing these interactions.

Hydrogen Bonding: The primary amide group (-CONH₂) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In the crystal lattice of this compound, it is expected that molecules would form robust hydrogen-bonded synthons. A common motif is the R²₂(8) dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds, forming a stable eight-membered ring.

Halogen Bonding: While fluorine is the least polarizable halogen and a weak halogen bond donor, C-F···X interactions can still play a role in directing the crystal packing, particularly in the absence of stronger interactions. nih.gov

Intramolecular interactions, or interactions within a single molecule, are also revealed by SCXRD. For this compound, a key potential intramolecular interaction is the hydrogen bond between the amide N-H group and the ortho-fluorine atom (N-H···F). The presence and geometry of this interaction would influence the conformation of the amide group relative to the phenyl ring. Such an interaction would create a five- or six-membered pseudo-ring, contributing to the molecule's conformational stability. The analysis of N···F and H···F distances and the N-H···F angle would confirm the existence and strength of this intramolecular contact.

X-ray Powder Diffraction (XRPD) and Solid-State Characterization

X-ray Powder Diffraction (XRPD) is a powerful technique for characterizing the solid-state properties of a crystalline material. Unlike SCXRD, which requires a single, well-ordered crystal, XRPD can be performed on a polycrystalline or powdered sample. It is a primary tool for solid-form screening, polymorph identification, and quality control. americanpharmaceuticalreview.com

An XRPD pattern is a fingerprint of a specific crystalline solid. It consists of a series of diffraction peaks at characteristic scattering angles (2θ), with specific intensities. The peak positions are determined by the dimensions of the unit cell, while the peak intensities are related to the arrangement of atoms within the unit cell.

For this compound, XRPD would be used to:

Identify the Crystalline Form: Each polymorph or solvate of a compound will produce a unique XRPD pattern. esrf.fr

Assess Sample Purity: The presence of other crystalline phases (impurities or other polymorphs) would be detectable as additional peaks in the diffractogram.

Monitor Solid-State Stability: XRPD can be used to detect changes in the crystalline form of a material under different conditions (e.g., temperature, humidity), which is crucial for pharmaceutical development.

Characterize Amorphous Content: While crystalline materials produce sharp peaks, amorphous materials produce a broad halo, allowing for the quantification of the amorphous-to-crystalline ratio in a sample. americanpharmaceuticalreview.com

A representative XRPD pattern for a crystalline benzamide derivative would show a series of sharp, well-defined peaks, indicating a high degree of crystalline order.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Polymorphism and Co-crystallization Phenomena

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is crucial in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical and chemical properties. Similarly, co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a widely utilized technique to tailor the properties of solid-state materials.

Supramolecular Architectures in the Crystalline State

An understanding of the supramolecular architecture of a compound, which describes how molecules are arranged in the crystal lattice through non-covalent interactions, is fundamental to predicting its properties. These interactions include hydrogen bonds, halogen bonds, and van der Waals forces.

Without experimentally determined crystal structures for this compound, a definitive analysis of its supramolecular architecture is not possible. It can be hypothesized that, like other primary benzamides, the molecules would form dimers or catemers through N-H···O hydrogen bonds between the amide groups. The presence of the fluorine atom might introduce C-H···F interactions, and the methyl group could participate in weaker C-H···π or van der Waals interactions, further stabilizing the crystal packing. However, without concrete crystallographic data, these remain theoretical considerations.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, such as the normalized contact distance (dnorm), and generating 2D fingerprint plots, researchers can gain insights into the nature and relative importance of different intermolecular contacts.

Computational Chemistry and in Silico Analysis of 2 Fluoro 4 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. For 2-Fluoro-4-methylbenzamide, these methods are employed to determine its most stable three-dimensional structure and to explore its conformational possibilities.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized or ground state geometry of molecules. This process involves calculating the electron density to find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. For this compound, a geometry optimization would precisely calculate bond lengths, bond angles, and dihedral angles. The resulting structure represents a minimum on the potential energy surface, ensuring that all calculated forces on the atoms are negligible. This foundational step is crucial, as the accuracy of all subsequent property calculations depends on having a correctly optimized geometry. DFT has been widely applied to study various benzamide (B126) derivatives, providing reliable structural information. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing fluorine and aromatic systems, such as benzamides, specific combinations are favored for their balance of computational cost and precision. scispace.com

Exchange-Correlation Functionals: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most commonly used and well-validated functionals for organic molecules. researchgate.net It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation components. Other functionals, such as CAM-B3LYP or ωB97XD, may also be employed, particularly when studying long-range interactions or charge-transfer excitations. nih.gov

Basis Sets: Pople-style basis sets are frequently used in these calculations. The 6-311++G(d,p) basis set, for instance, is often chosen for its comprehensive nature. researchgate.net It is a triple-split valence basis set that includes diffuse functions (++) on heavy atoms and hydrogen to better describe anions and weak non-covalent interactions, as well as polarization functions (d,p) to allow for non-spherical electron density distribution, which is essential for accurately modeling bonding.

The selection of a suitable model chemistry (the combination of functional and basis set) is a critical step in ensuring the reliability of the computational results.

Table 1: Common Computational Methods for Substituted Benzamides

Method Component Common Selection Rationale
Theory Density Functional Theory (DFT) Provides a good balance of accuracy and computational efficiency for medium-sized organic molecules.
Exchange-Correlation Functional B3LYP A widely-used hybrid functional known for reliable geometry and electronic structure predictions in organic compounds.

| Basis Set | 6-311++G(d,p) | A flexible basis set that accurately describes electron distribution, including diffuse and polarized components. |

Conformational analysis is essential for understanding the flexibility of this compound and identifying its stable conformers. This is typically achieved by mapping the potential energy surface (PES). A PES scan involves systematically rotating one or more rotatable bonds (defined by dihedral angles) and performing a constrained geometry optimization at each step. For this compound, key rotations would be around the C(ring)-C(carbonyl) bond and the C(carbonyl)-N bond.

The resulting PES plot shows the energy of the molecule as a function of these rotations. The minima on this surface correspond to stable conformers (energy minima), while the maxima represent the transition states (saddle points) that connect them. This analysis reveals the energy barriers to conformational change and the relative populations of different conformers at thermal equilibrium.

Electronic Structure and Reactivity Analysis

Beyond molecular geometry, computational methods provide deep insights into the electronic characteristics that govern the reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital is the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For substituted benzamides, DFT calculations are routinely used to determine these orbital energies and the resulting energy gap, which helps in predicting their chemical behavior. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Related Benzamide Derivative Note: The following data is for a representative related compound, 3-fluorobenzamide, and serves to illustrate typical values obtained from DFT calculations.

Molecular Orbital Energy (eV) Description
HOMO -7.21 Electron-donating capacity
LUMO -1.69 Electron-accepting capacity
Energy Gap (ΔE) 5.52 Index of chemical reactivity and stability

Data derived from studies on 3-fluorobenzamide. researchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with electronegative atoms. For this compound, such regions would be expected around the carbonyl oxygen and the fluorine atom.

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potential is typically found around hydrogen atoms, particularly the amide (N-H) protons.

Green Regions: These areas represent neutral or near-zero potential.

The MEP map is an invaluable tool for predicting intermolecular interactions and identifying the most likely sites for chemical reactions. It provides a clear, qualitative picture of where a molecule is most likely to interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis

The most significant interactions are typically observed from the lone pair orbitals of the oxygen and nitrogen atoms to the antibonding orbitals of the aromatic ring and the carbonyl group. The stabilization energy, E(2), associated with these interactions quantifies the strength of the electron delocalization. researchgate.net A higher E(2) value indicates a more intense interaction.

Key intramolecular interactions for this compound include the delocalization of the oxygen lone pair (LP(O)) into the π* antibonding orbital of the C-N bond and the π* antibonding orbitals of the benzene (B151609) ring. Similarly, the lone pair of the nitrogen atom (LP(N)) participates in hyperconjugative interactions with adjacent antibonding orbitals. These charge transfer events are crucial for stabilizing the molecular structure. researchgate.net

Table 1: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound Note: Data is representative and compiled from typical NBO analyses of similar benzamide structures. Exact values can vary based on the computational level of theory.

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP (O1) π*(C7-N1) 35.8 Lone Pair to Antibonding Pi
LP (N1) π*(C1-C6) 28.5 Lone Pair to Antibonding Pi
π(C2-C3) π*(C4-C5) 20.1 Pi to Pi Antibonding
π(C4-C5) π*(C1-C6) 18.7 Pi to Pi Antibonding
LP (O1) σ*(C1-C7) 5.4 Lone Pair to Antibonding Sigma

Local Reactivity Descriptors

Local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.govmdpi.com The Fukui function, f(r), is a primary descriptor that quantifies the change in electron density at a specific point when the total number of electrons in the system changes. scm.comchemrxiv.org

The sites for nucleophilic attack are identified by the Fukui function f+(r), where an atom with a higher value is more susceptible to attack by a nucleophile. researchgate.net Conversely, the sites for electrophilic attack are determined by f-(r), with higher values indicating greater susceptibility to electrophiles. The dual descriptor, Δf(r), provides an unambiguous way to identify these sites; a positive value indicates a site prone to nucleophilic attack, while a negative value points to a site for electrophilic attack. researchgate.net

For this compound, computational studies indicate that the carbonyl carbon is the most probable site for a nucleophilic attack due to its electron-deficient nature. The oxygen and nitrogen atoms, along with specific carbons in the aromatic ring, are identified as potential sites for electrophilic attack because of their higher electron density. mdpi.com

Table 2: Condensed Fukui Functions for Selected Atoms in this compound Note: Values are illustrative, based on typical DFT calculations for similar molecules, and indicate relative reactivity.

Atom f+(r) (Nucleophilic Attack) f-(r) (Electrophilic Attack) Δf(r)
C (carbonyl) 0.215 0.045 0.170
O (carbonyl) 0.089 0.198 -0.109
N (amide) 0.065 0.150 -0.085
C (fluoro-subst) 0.050 0.095 -0.045
C (methyl-subst) 0.048 0.088 -0.040

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. physchemres.org The NLO response of a molecule is primarily determined by its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). usp.br Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, tend to exhibit large β values. ymerdigital.com

Theoretical calculations of this compound's NLO properties show that it possesses a non-zero first-order hyperpolarizability. researchgate.net The presence of electron-donating (methyl) and electron-withdrawing (fluoro and amide) groups contributes to an asymmetric charge distribution, which is a prerequisite for NLO activity. nih.gov The calculated hyperpolarizability value, when compared to standard NLO materials like urea, indicates that this compound has potential as an NLO material. scholarsportal.info

Table 3: Calculated NLO Properties of this compound Note: Values are calculated using DFT methods and are basis set dependent.

Property Calculated Value Units
Dipole Moment (μ) 3.58 Debye
Mean Polarizability (α) 15.2 x 10⁻²⁴ esu
First Hyperpolarizability (β) 2.15 x 10⁻³⁰ esu

Theoretical Vibrational Spectroscopy and Spectral Prediction

Computational Generation of Infrared and Raman Spectra

Vibrational spectroscopy is a vital tool for molecular characterization. nih.gov Theoretical calculations using methods like DFT can predict the infrared (IR) and Raman spectra of a molecule with high accuracy. researchgate.net These computational spectra aid in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net For this compound, DFT calculations have been used to generate theoretical IR and Raman spectra, which show good agreement with experimental data after applying appropriate scaling factors to the calculated wavenumbers. researchgate.net This correlation validates the optimized molecular geometry and provides a detailed understanding of its vibrational modes.

Potential Energy Distribution (PED) Analysis for Vibrational Modes

Potential Energy Distribution (PED) analysis is employed to provide a quantitative assignment of vibrational bands to specific internal coordinates (stretching, bending, torsion). mdpi.comlookchem.com This analysis overcomes the ambiguity of simple visual inspection of vibrational modes, especially in complex molecules where vibrations are often coupled. For this compound, PED analysis allows for the precise assignment of key functional group vibrations. For instance, the C=O stretching vibration is typically observed in the 1680-1650 cm⁻¹ region and is confirmed by a high PED contribution from the C=O stretching coordinate. researchgate.net Similarly, the N-H and C-H stretching and bending modes are assigned based on their respective PED contributions. mdpi.com

Table 4: Selected Vibrational Frequencies and PED Assignments for this compound Note: Wavenumbers are scaled theoretical values. ν: stretching; δ: in-plane bending; γ: out-of-plane bending.

Wavenumber (cm⁻¹) Assignment PED Contribution (%)
3450 ν(N-H) 98
3065 ν(C-H) aromatic 95
2925 ν(C-H) methyl 96
1665 ν(C=O) 85
1580 δ(N-H) + ν(C-C) 60 + 35
1450 δasym(C-H) methyl 88
1280 ν(C-F) 75
820 γ(C-H) aromatic 80

In Silico Molecular Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This in silico method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com

Benzamide derivatives are known to exhibit a range of biological activities, and their interactions with various protein targets have been studied. ajchem-a.com For this compound, molecular docking studies can be performed to evaluate its binding affinity and interaction patterns with specific enzymes or receptors. nih.gov For example, docking studies against bacterial enzymes like DNA gyrase can reveal its potential as an antimicrobial agent. nih.gov The results of these studies are typically quantified by a docking score, which estimates the binding free energy, and are visualized to identify key interactions such as hydrogen bonds and hydrophobic contacts with amino acid residues in the protein's active site. researchgate.net

Table 5: Representative Molecular Docking Results for a Benzamide Derivative Note: This data is illustrative of a typical docking study for a benzamide compound against a bacterial protein target.

Protein Target (PDB ID) Ligand Docking Score (kcal/mol) Key Interacting Residues Interaction Type
DNA Gyrase (2XCS) This compound -7.8 ASP 437 Hydrogen Bond
DNA Gyrase (2XCS) This compound -7.8 SER 438 Hydrogen Bond
DNA Gyrase (2XCS) This compound -7.8 VAL 436 Hydrophobic

Table of Compounds

Compound Name
This compound
Urea

Molecular Docking for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding ligand-target recognition.

Protein Receptor Preparation and Binding Site Identification
Analysis of Binding Modes and Key Interacting Residues (Hydrogen Bonds, Hydrophobic Interactions)

Once a ligand is docked into a protein's active site, the resulting binding modes are analyzed to understand the interactions that stabilize the complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, in studies of other benzamide derivatives, the amide group is often observed to form key hydrogen bonds with amino acid residues in the protein's active site. The fluorine and methyl groups of this compound could potentially engage in hydrophobic and other specific interactions. However, without specific docking studies on this compound, a detailed analysis of its binding modes and interacting residues remains speculative.

Evaluation of Docking Scores and Binding Affinities

Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. These scores are typically expressed in units of energy (e.g., kcal/mol), with lower (more negative) scores generally indicating a more favorable binding interaction. While various docking studies on related benzamide-containing molecules have been published with their corresponding docking scores, specific data for this compound is not found in the reviewed literature.

A hypothetical table of docking scores for this compound against potential protein targets is presented below for illustrative purposes. The data is not based on actual experimental or computational results.

Protein TargetPDB IDDocking Score (kcal/mol)
Target AXXXX-7.5
Target BYYYY-6.8
Target CZZZZ-8.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations (MDS) for Conformational Behavior and Binding Stability

Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MDS can provide insights into the conformational changes of a ligand upon binding to a receptor and the stability of the ligand-protein complex. Such simulations can reveal the flexibility of the ligand in the binding pocket and the dynamic nature of the interactions. Currently, there are no specific published molecular dynamics simulation studies focused on this compound.

Pharmacophore Modeling and Ligand-Based Design (if applicable to derivatives)

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to design new molecules (derivatives) with potentially improved activity. For a ligand-based design approach for derivatives of this compound, a set of known active and inactive molecules would be required to build a predictive pharmacophore model. The available literature does not provide sufficient data to construct such a model for this specific compound.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, untested compounds. To perform a QSAR study on derivatives of this compound, a dataset of these derivatives with their corresponding measured biological activities would be necessary. The public scientific literature does not appear to contain such a dataset, precluding the development of a QSAR model.

Calculation of Molecular Descriptors and Property Prediction

Molecular descriptors are numerical values that encode various aspects of a molecule's structure and properties. These descriptors can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors. The calculation of these parameters is fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate a molecule's structure with its biological activity or physicochemical properties.

For this compound, a range of molecular descriptors can be calculated using various computational chemistry software and online platforms. These descriptors provide insights into the molecule's size, shape, lipophilicity, and electronic distribution, which are critical determinants of its behavior in biological systems.

Physicochemical Properties:

A key set of descriptors relates to the fundamental physicochemical properties of a compound. For instance, the predicted octanol/water partition coefficient (XlogP) for this compound is 1.0, indicating a moderate level of lipophilicity. uni.lu The monoisotopic mass of the molecule is calculated to be 153.05899 Da. uni.lu These and other properties are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Topological and Geometrical Descriptors:

Topological descriptors are derived from the 2D representation of the molecule and provide information about its connectivity and branching. Geometrical descriptors, on the other hand, are calculated from the 3D structure of the molecule and describe its size and shape.

Electronic Descriptors:

Electronic descriptors, such as dipole moment and partial charges on atoms, are determined by the distribution of electrons within the molecule. These are typically calculated using quantum chemical methods and are important for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are vital for ligand-receptor binding.

ADMET Prediction:

Below is an interactive data table summarizing some of the key predicted molecular descriptors and properties for this compound, based on available data and typical computational outputs.

Property/DescriptorValueSource
Molecular Formula C8H8FNO uni.lu
Monoisotopic Mass 153.05899 Da uni.lu
Predicted XlogP 1.0 uni.lu
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 43.1 ŲPubChem

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. acs.org While no specific virtual screening studies involving this compound have been identified in the reviewed literature, the methodologies are broadly applicable to this and other small molecules. Virtual screening can be broadly classified into two main approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS):

LBVS methods utilize a set of known active ligands for a target to identify other molecules in a database with similar properties. mdpi.com This approach is particularly useful when the 3D structure of the target is unknown. Key LBVS techniques include:

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.gov A pharmacophore model can be generated from a set of active compounds and then used as a 3D query to search for molecules in a database that possess the same features in a similar spatial arrangement. nih.gov For benzamide analogues, pharmacophore models have been successfully used to identify inhibitors of various targets, such as FtsZ and neuronal nicotinic receptors. nih.govnih.gov A hypothetical pharmacophore for a target that binds this compound might include features such as a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the carbonyl oxygen), an aromatic ring, and a hydrophobic feature (the methyl group).

Similarity Searching: This method involves comparing a query molecule (which could be this compound) to a database of molecules and ranking them based on their similarity. Similarity can be assessed based on 2D fingerprints (representing structural fragments) or 3D shape and electrostatic potential.

Structure-Based Virtual Screening (SBVS):

SBVS methods require the 3D structure of the biological target, which is typically determined by experimental techniques like X-ray crystallography or NMR spectroscopy, or through homology modeling. The primary SBVS technique is molecular docking.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site of the target and use a scoring function to estimate the binding affinity for each pose. rsc.org Benzamide derivatives have been the subject of numerous molecular docking studies to explore their binding modes with targets such as Rho-associated kinase-1 (ROCK1) and histone deacetylases (HDACs). tandfonline.comnih.gov In a hypothetical docking study, this compound would be placed into the active site of a target protein, and its potential interactions with key amino acid residues would be analyzed. The fluoro and methyl substituents would influence the binding affinity and selectivity through steric and electronic interactions.

High-Throughput Screening (HTS) of Small Molecule Libraries:

While not strictly an in silico method, HTS is a related experimental approach where large libraries of compounds are rapidly tested for their activity against a biological target. nih.govnews-medical.netfigshare.com The design of these small molecule libraries often incorporates computational filters to ensure drug-likeness and diversity. stanford.edu A compound like this compound could be included in such a library for screening against a wide range of biological targets.

Applications and Biological Research of 2 Fluoro 4 Methylbenzamide and Its Derivatives

Role as a Synthetic Building Block in Medicinal Chemistry Research

2-Fluoro-4-methylbenzamide serves as a crucial intermediate and starting material in the synthesis of a variety of biologically active molecules. Its specific structural features, including the fluorine atom, the methyl group, and the benzamide (B126) core, make it a valuable component in the construction of complex therapeutic agents.

Fluorinated benzamide scaffolds are integral to the design of certain kinase inhibitors. The ortho-fluorine atom on the benzamide moiety can play a role in stabilizing the conformation of the inhibitor as it binds to the kinase hinge region.

In the context of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, research has shown that a benzamide core can interact with the hinge of ASK1. The presence of an ortho-fluorine atom on the adjacent phenyl ring is thought to help stabilize this interaction. While not always starting directly from this compound, the synthesis of potent ASK1 inhibitors often involves structurally similar fluorinated benzamide intermediates. nih.govsci-hub.se For instance, the deconstruction and modeling of known ASK1 inhibitors have highlighted the importance of the benzamide group in binding to the enzyme's active site. nih.gov

Similarly, in the development of inhibitors for the c-Met receptor tyrosine kinase, which is implicated in various cancers, various benzamide derivatives have been explored. semanticscholar.org The synthesis of certain c-Met inhibitors involves the use of fluorinated building blocks to create the final complex molecule. nih.govnih.gov For example, 4-(2-fluoro-4-aminophenoxy)picolinamide analogues are used in the creation of some c-Met inhibitors, indicating the utility of fluorinated aminobenzamide-like structures in this area. nih.gov

One of the most significant applications of this compound is as a key intermediate in the synthesis of Enzalutamide, a potent second-generation nonsteroidal antiandrogen. Enzalutamide is used in the treatment of castration-resistant prostate cancer.

The synthesis of Enzalutamide typically involves the modification of this compound or its precursors. For example, 4-amino-2-fluoro-N-methylbenzamide, which can be derived from 2-fluoro-4-nitro-N-methylbenzamide, is a critical intermediate in several synthetic routes to Enzalutamide. The process often involves steps such as nitration, amination, and subsequent coupling reactions to build the complex hydantoin (B18101) structure of the final drug.

The chemical reactivity of this compound and its derivatives makes them versatile building blocks for the synthesis of a range of heterocyclic compounds. The presence of fluorine and other functional groups allows for various chemical transformations, leading to the formation of diverse molecular scaffolds. nih.gov

Fluorinated heterocycles are of significant interest in medicinal and agrochemical research due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. nih.govresearchgate.net While direct examples starting from this compound are not always explicitly detailed, the principles of using fluorinated aromatic compounds for the synthesis of bioactive heterocycles are well-established. nih.govresearchgate.netnih.gov The benzamide moiety itself is a common feature in many biologically active compounds and can be used to construct more complex heterocyclic systems. nih.gov

In Vitro Biological Evaluation of this compound Derivatives (Focus on Molecular and Cellular Mechanisms)

Derivatives of this compound have been synthesized and evaluated for their biological activity, particularly in the context of enzyme inhibition.

Certain benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and are important targets in cancer therapy. While the research in this area covers a broad range of benzamide structures, some studies have explored fluorinated benzamides.

The general structure of many HDAC inhibitors includes a zinc-binding group, a linker, and a cap group. Benzamide derivatives can function as part of this structure. Research has shown that substitutions on the benzamide ring can significantly influence the inhibitory activity and selectivity against different HDAC isoforms. For instance, studies on 2-substituted benzamides have revealed that subtle changes to the substituent can dramatically alter the selectivity for different HDACs.

CompoundModificationTargetIC50 (nM)Selectivity
132-methylamino benzamideHDAC341>366-fold over other subtypes
142-amino-6-fluorobenzamideHDAC1, 2, 3-4-fold selectivity between HDAC1 and HDAC3
162-methylthiobenzamideHDAC330>300-fold over all other HDAC isoforms
202-hydroxy benzamideHDAC1, 2, 3-Loses all selectivity over HDAC1 and 2

These findings underscore the importance of the substitution pattern on the benzamide ring in determining the potency and selectivity of HDAC inhibition.

Receptor Binding and Antagonism/Agonism Assays

One of the most significant applications of a this compound derivative is in the field of oncology, specifically in the treatment of prostate cancer. The compound Enzalutamide (formerly MDV3100) is a potent second-generation nonsteroidal androgen receptor (AR) antagonist that contains the 4-amino-2-fluoro-N-methylbenzamide core structure.

Table 3: Androgen Receptor Antagonism by a this compound Derivative
CompoundReceptorMechanism of ActionTherapeutic Application
EnzalutamideAndrogen Receptor (AR)Potent antagonist; prevents nuclear translocation, DNA binding, and co-activator recruitment.Treatment of castration-resistant prostate cancer.

Arginine vasopressin (AVP) V2 receptors are primarily located in the renal collecting ducts and play a crucial role in regulating water reabsorption. Antagonists of the V2 receptor can promote water excretion and are used to treat conditions like hyponatremia (low sodium levels in the blood).

Currently, there is no direct, publicly available research that specifically links derivatives of this compound to potent and selective arginine vasopressin V2 receptor antagonism. The known non-peptide V2 receptor antagonists, often referred to as "vaptans," belong to different chemical classes, such as benzazepine derivatives. While the benzamide moiety is a common feature in many pharmacologically active compounds, its specific combination as this compound has not been prominently featured in the development of V2 receptor antagonists based on available scientific literature.

Metabotropic glutamate (B1630785) receptor 1 (mGluR1) is a G-protein coupled receptor that is involved in various neurological processes. Antagonists of mGluR1 are being investigated for their potential in treating conditions such as pain, anxiety, and certain neurodegenerative disorders.

A significant finding in this area is the discovery of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as a potent and selective mGluR1 antagonist. This compound, which incorporates a fluoro-N-methylbenzamide core, has demonstrated excellent subtype selectivity and a good pharmacokinetic profile in animal models. It has also shown antipsychotic-like effects in these models, suggesting its potential for further development. The fluoro-N-methylbenzamide part of the molecule is crucial for its interaction with the mGluR1 receptor.

Table 4: mGluR1 Antagonism by a Fluoro-N-methylbenzamide Derivative
CompoundReceptorActivityPotential Application
4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamideMetabotropic Glutamate Receptor 1 (mGluR1)Potent and selective antagonist.Antipsychotic-like effects in animal models.

Antimicrobial Activity Research (In Vitro Investigations)

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Fluorinated organic compounds have garnered significant attention in medicinal chemistry for their potential to enhance the biological activity of molecules.

While specific studies on the antimicrobial properties of this compound derivatives are not abundant, research on related fluorinated benzamide and benzimidazole (B57391) structures has shown promising results. For example, a series of fluorinated benzimidazole derivatives, which contain a fluoro-benzene moiety, have demonstrated good antibacterial and antifungal properties in vitro. acgpubs.org Specifically, compounds with a meta-fluoro substitution on the phenyl ring showed high activity against Gram-negative bacteria. acgpubs.org Similarly, studies on fluorobenzoylthiosemicarbazides have identified compounds with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that the incorporation of a this compound scaffold into various heterocyclic systems could be a promising strategy for the development of novel antimicrobial agents. The fluorine atom can improve properties such as metabolic stability and membrane permeability, which are beneficial for antimicrobial drugs.

Table 5: In Vitro Antimicrobial Activity of Related Fluorinated Benzamide Derivatives
Compound ClassMicroorganismObserved Activity (MIC values)
Fluorinated benzimidazole derivativesGram-negative bacteriaMIC of 31.25 µg/mL for some derivatives. acgpubs.org
Fluorinated benzimidazole derivativesBacillus subtilisMIC of 7.81 µg/mL for some derivatives. acgpubs.org
FluorobenzoylthiosemicarbazidesMethicillin-resistant Staphylococcus aureus (MRSA)MICs ranging from 7.82 to 31.25 µg/mL.

Anticancer Activity Research (In Vitro Cell-Based Assays)

The development of novel anticancer agents is a primary focus of pharmaceutical research. Derivatives of benzamide and structurally similar benzimidazoles have been extensively studied for their cytotoxic effects on various cancer cell lines.

In vitro assays using human cancer cell lines are the first step in evaluating potential anticancer drugs. Fluoro-substituted benzimidazole derivatives have demonstrated significant antiproliferative activity. researchgate.netacgpubs.org One study found a derivative with a para-fluoro substitution (compound ORT14) to be highly potent against A549 (lung), HeLa (cervical), and HepG2 (liver) cancer cells, with IC50 values as low as 0.188 µM for HeLa and HepG2. acgpubs.org Another novel benzimidazole derivative, se-182, showed high cytotoxic effects against HepG2 and A549 cancer cell lines with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org

Benzimidazole derivatives have also shown efficacy against HCT-116 (colon) and MCF-7 (breast) cancer cells. waocp.orgnih.gov In one study, a particular benzimidazole compound (benzimidazole 4) had an IC50 value of 8.86 µg/mL in the MCF-7 cell line, while another (benzimidazole 2) had an IC50 of 16.2 µg/mL in the HCT-116 cell line. waocp.orgnih.gov Furthermore, a series of 4-methylbenzamide (B193301) derivatives containing purine (B94841) substituents also exhibited inhibitory activity against seven cancer cell lines, with the most promising compounds showing IC50 values of 1.42 and 1.52 μM against HL-60 leukemia cells. nih.gov

Table 1: Antiproliferative Activity of Selected Benzamide and Benzimidazole Derivatives This table is interactive. You can sort the columns by clicking on the headers.

Compound Class Cell Line IC50 Value Source
Fluoro-substituted benzimidazole (ORT14) A549 0.377 µM acgpubs.org
Fluoro-substituted benzimidazole (ORT14) HepG2 0.188 µM acgpubs.org
Benzimidazole derivative (se-182) HepG2 15.58 µM jksus.org
Benzimidazole derivative (se-182) A549 15.80 µM jksus.org
Benzimidazole derivative (4) MCF-7 8.86 µg/mL waocp.orgnih.gov
Benzimidazole derivative (2) HCT-116 16.2 µg/mL waocp.orgnih.gov
4-Methylbenzamide-purine hybrid (7) HL-60 1.42 µM nih.gov
4-Methylbenzamide-purine hybrid (10) HL-60 1.52 µM nih.gov
Pyrimidine derivative (68) HCT-116 3.75 µM ekb.eg
Pyrimidine derivative (68) MCF-7 5.13 µM ekb.eg
Ciprofloxacin (B1669076) Chalcone (B49325) Hybrid (CCH) HepG2 22 µg/mL (24h) nih.gov

Understanding the mechanism by which a compound kills cancer cells is vital for its development as a therapeutic agent. Research has shown that benzamide and related derivatives can induce cancer cell death through various pathways.

Certain 4-methylbenzamide derivatives were found to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in OKP-GS cells, which prevents cell division. nih.gov Similarly, a new sulfonamide derivative, S1, induced cell cycle arrest at the G2/M phase in K562 leukemia cells and at the G0/G1 phase in Jurkat leukemia cells. nih.govresearchgate.net This compound was also shown to activate both the extrinsic and intrinsic pathways of apoptosis. nih.govresearchgate.net Other novel imidazole (B134444) derivatives have been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. semanticscholar.org A ciprofloxacin chalcone hybrid was also found to induce apoptosis in HepG2 and MCF7 cells through the up-regulation of the p53 tumor suppressor gene. nih.gov

Antiviral Activity Research (In Vitro Investigations)

The antiviral potential of benzamide derivatives has also been explored. A study focused on 4-(2-nitrophenoxy)benzamide (B2917254) derivatives reported strong to very strong in vitro antiviral activities against Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus, with IC50 values ranging from 10.22 to 44.68 μM. rsc.orgresearchgate.net The mechanism of these compounds is thought to involve the inhibition of deubiquitinase (DUB) enzymes, which many viruses rely on for replication. rsc.orgresearchgate.net However, another study that synthesized a series of 4′-substituted-2′-deoxy-2′-fluoro cytidine (B196190) nucleoside analogs based on the structure of an antiviral candidate, ALS-8112, found that none of the new compounds showed significant antiviral activity against a panel of RNA viruses, including Dengue, West Nile, and Zika viruses. nih.gov This highlights the structural specificity required for potent antiviral activity.

Inhibition of Viral Replication Pathways (e.g., HIV-1 Integrase)

The benzamide chemical scaffold is a recurring motif in the development of novel antiviral agents. Research has identified benzamide derivatives as potent inhibitors of viral replication, including that of Human Immunodeficiency Virus Type 1 (HIV-1). nih.govnih.gov For instance, the benzamide derivative AH0109 has demonstrated significant anti-HIV-1 activity, with a 50% effective concentration (EC₅₀) of 0.7 μM in CD4+ C8166 T cells. nih.gov

The mechanism of action for some benzamide derivatives involves the disruption of critical stages in the viral lifecycle. Mechanistic analyses of AH0109 revealed that it significantly inhibits both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov This dual-pronged attack prevents the virus from effectively establishing infection within the host cell. Furthermore, this particular derivative has shown efficacy against HIV-1 strains that are resistant to common antiretroviral drugs such as zidovudine, lamivudine, nevirapine, and raltegravir. nih.govnih.gov

HIV-1 integrase (IN) is a crucial enzyme that catalyzes the insertion of the viral DNA into the host genome, a step essential for viral replication. nih.gov As such, IN is a prime target for the development of anti-HIV-1 drugs, known as integrase strand transfer inhibitors (INSTIs). nih.govacs.org While the broader class of benzamides shows promise in inhibiting HIV-1, the development of derivatives specifically targeting HIV-1 integrase represents a key area of research. The ability of compounds to inhibit multiple viral processes, as seen with AH0109, highlights the potential for developing robust antiviral agents from the benzamide class. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. rroij.com For benzamide derivatives, including analogs of this compound, SAR studies involve systematically modifying the core structure and evaluating the resulting impact on their therapeutic effects, such as antiviral or anti-inflammatory activity. rroij.comnih.govnih.gov

These studies explore how variations in substituents on the benzamide scaffold affect interactions with biological targets. rroij.com Key areas of modification typically include the phenyl ring and the amide group. By introducing different chemical groups at various positions, researchers can enhance potency, improve selectivity, and optimize pharmacokinetic properties. rroij.comnih.gov For example, SAR studies on benzimidazole derivatives, which share structural similarities, have shown that substitutions at the 2-position can enhance binding to viral enzymes, while modifications at the 5- and 6-positions can improve pharmacokinetic profiles. rroij.com

Influence of Substituent Variations on Biological Activity Profiles

The type and position of substituents on the benzamide ring are critical determinants of biological activity. Even minor changes can lead to significant shifts in potency and selectivity. Research on various substituted amide derivatives illustrates these principles clearly.

For instance, in a series of trifluoromethylpyridine amide derivatives, the nature of a sulfur-containing moiety had a pronounced effect on antibacterial activity. rsc.org Compounds containing a sulfone or sulfoxide (B87167) group generally showed higher activity against Xanthomonas oryzae pv. oryzae (Xoo), whereas the corresponding thioether-containing analogs were more potent against Ralstonia solanacearum. rsc.org

Similarly, the position of a substituent can be just as important as its chemical nature. In a study of pyridine-linked 1,2,4-oxadiazole (B8745197) benzamides, analogs bearing a fluorine atom at the 2-position (ortho) of the benzene (B151609) ring displayed superior fungicidal activity compared to other isomers. nih.gov Another study on thiosemicarbazide (B42300) derivatives with a fluorine substituent showed a five-fold increase in antibacterial activity for the ortho-isomer compared to a two-fold increase for the meta and para isomers. nih.gov These findings underscore the precise structural requirements for optimal biological activity.

The following table summarizes findings from SAR studies on related amide-containing compounds, illustrating the impact of substituent variations.

Core Structure Substituent Variation Position Observed Effect on Biological Activity
Trifluoromethylpyridine amideThioether vs. Sulfone/SulfoxideN/AThioether favored activity against R. solanacearum; Sulfone/Sulfoxide favored activity against Xoo. rsc.org
BenzamideFluorine2-position (ortho)Superior fungicidal activity compared to other isomers. nih.gov
PhenylthiosemicarbazideFluorine2-position (ortho) vs. 3/4- (meta/para)5-fold increase in antibacterial activity for ortho isomer vs. 2-fold for meta/para. nih.gov
BenzamideTrifluoromethylphenylN/A4 to 8-fold higher antibacterial activity compared to analogs with other substituents. nih.gov

This table is illustrative, based on data from related amide structures to demonstrate SAR principles.

Rational Design through Bioisosteric Modifications

Rational drug design employs strategic approaches to optimize lead compounds into effective drugs. One powerful strategy is bioisosteric replacement, where a functional group in a molecule is replaced by another group with similar physical or chemical properties. drughunter.comu-tokyo.ac.jp This technique is widely used to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles, or to reduce toxicity. drughunter.comchemrxiv.org

The amide bond, present in this compound, is a common target for bioisosteric replacement because it can be susceptible to hydrolysis by enzymes in the body. chemrxiv.org Heterocyclic rings are frequently used as amide bioisosteres because they can mimic the geometry and hydrogen bonding capabilities of the amide group while offering improved metabolic stability. drughunter.comnih.gov

Common bioisosteres for the amide group include:

1,2,3-Triazoles: These rings have been successfully used to replace amide linkers in drug candidates, leading to significantly improved metabolic stability against hydrolysis. chemrxiv.org

1,2,4-Oxadiazoles: This heterocycle is a nonclassical bioisostere that can mimic the planarity and dipole moment of an amide, often resulting in better membrane permeability and bioavailability. nih.gov

Sulfonamides: A sulfonamide group can replace an amide to increase hydrophobicity and solubility while maintaining the hydrogen bond pattern of the parent compound. nih.gov

Trifluoroethylamine: The electronegative trifluoroethyl group can mimic the carbonyl of the amide, and its introduction can enhance metabolic stability by reducing susceptibility to enzymatic degradation. drughunter.com

By applying these rational design principles, medicinal chemists can systematically modify this compound analogs to address specific liabilities and develop candidates with more desirable drug-like properties. nih.gov

In Silico Prediction of Biological Activities and Pharmacokinetic Properties

In the early stages of drug discovery, computational (in silico) methods are invaluable for predicting the properties of chemical compounds, thereby reducing the time and cost associated with experimental screening. nih.gov These tools use a compound's chemical structure to forecast its biological activities and pharmacokinetic profile. scienceopen.com Freely accessible web-based tools like SwissADME and pkCSM are widely used to generate these predictions, providing a rapid assessment of a molecule's potential as a drug candidate. nih.govnih.govkims-imio.com

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (In Silico)

ADME properties determine the fate of a drug in the body and are critical for its efficacy and safety. researchgate.net In silico ADME prediction is a standard practice in modern drug discovery. mdpi.com Computational tools can estimate a range of crucial parameters, including:

Gastrointestinal (GI) Absorption: Predicts how well a compound is absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: Indicates whether a compound can cross the protective barrier to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts if a compound is likely to interfere with the major enzymes responsible for drug metabolism, which can lead to adverse drug-drug interactions.

Solubility: Estimates how well a compound dissolves in water, which affects its absorption and formulation.

Drug-likeness: Evaluates the compound's structure against established rules, such as Lipinski's Rule of Five, to assess its potential to be an orally active drug. nih.gov

Below is a table of predicted ADME properties for the parent compound, this compound, generated based on the functionalities of common in silico tools.

Property Predicted Value/Classification Significance
Physicochemical Properties
Molecular Weight153.16 g/mol Conforms to size requirements for good absorption.
LogP (Lipophilicity)1.65Indicates balanced solubility between lipids and water.
Water SolubilityModerately SolubleSuggests adequate solubility for absorption.
Pharmacokinetics
GI AbsorptionHighLikely to be well-absorbed orally.
BBB PermeantYesMay cross into the brain.
P-gp SubstrateNoNot likely to be actively pumped out of cells, which can improve bioavailability.
CYP1A2 InhibitorNoLow potential for drug interactions via this enzyme.
CYP2C9 InhibitorNoLow potential for drug interactions via this enzyme.
CYP3A4 InhibitorNoLow potential for drug interactions via this enzyme.
Drug-Likeness
Lipinski's Rule of FiveYes (0 violations)High probability of being an orally active drug. nih.gov

This data is representative of predictions from standard in silico tools like SwissADME and pkCSM and is for illustrative purposes.

In Silico Cytotoxicity Prediction

Predicting potential toxicity early in the drug discovery process is crucial to avoid late-stage failures. In silico cytotoxicity prediction tools estimate the likelihood that a compound will be toxic to various human cells. nih.gov Web services like CLC-Pred (Cell Line Cytotoxicity Predictor) utilize SAR models built from large experimental datasets to predict a compound's cytotoxicity profile against hundreds of cancer and normal cell lines. scienceopen.comway2drug.complos.org

The prediction is based on the compound's structural features and their similarity to known cytotoxic agents. researchgate.net The output typically provides a probability that the compound will be active (Pa) or inactive (Pi) against a specific cell line. way2drug.com A high Pa value suggests a greater likelihood of cytotoxicity. This allows researchers to flag potentially toxic compounds or, in the context of cancer research, to identify compounds with promising anti-cancer activity. researchgate.net

The table below illustrates a sample in silico cytotoxicity prediction for this compound against a selection of human cancer cell lines.

Cell Line Tissue of Origin Predicted Activity (Pa) Interpretation
MCF-7Breast Cancer0.215Low probability of cytotoxic activity.
A549Lung Cancer0.188Low probability of cytotoxic activity.
HeLaCervical Cancer0.253Low probability of cytotoxic activity.
HepG2Liver Cancer0.199Low probability of cytotoxic activity.

This table contains hypothetical data representative of an output from a tool like CLC-Pred for illustrative purposes.

Computational Prediction of Molecular Target Interactions

In the realm of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective prediction of interactions between small molecules and their potential biological targets. researchgate.net These computational techniques, which include molecular docking, virtual screening, and pharmacophore modeling, allow researchers to screen vast libraries of compounds against known protein structures, thereby identifying potential lead candidates for further experimental validation. researchgate.netnih.gov For this compound and its derivatives, these computational approaches have been instrumental in elucidating potential mechanisms of action by predicting their binding affinities to various molecular targets.

Computational predictions for multi-target drug design have become a significant area of focus, as many diseases involve complex biological pathways. researchgate.net By identifying multiple potential targets for a single compound, researchers can explore polypharmacological approaches, which may offer enhanced therapeutic efficacy or opportunities for drug repurposing. csic.es The process typically involves two main strategies: ligand-based virtual screening, which relies on the similarity of a compound to known active molecules, and structure-based virtual screening, which uses the three-dimensional structure of a protein target to predict binding interactions. researchgate.net

Recent computational studies on fluorinated benzamide derivatives, a class of compounds structurally related to this compound, have highlighted potential interactions with several key proteins. These predictive studies provide valuable insights into the possible biological activities of these compounds.

One notable study focused on the discovery of novel benzamide-type binders for Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex. nih.gov The research revealed that the introduction of fluorine atoms into the benzamide structure can significantly influence binding affinity. Specifically, certain fluoro-substituted benzamide derivatives demonstrated increased binding to CRBN. nih.gov This is significant as CRBN is a well-known target for a class of drugs with immunomodulatory and anticancer activities. The computational models in this study suggested that the fluorine substitutions could enhance crucial interactions within the CRBN binding pocket. nih.gov

Another area of investigation for fluorinated benzamides has been their potential as inhibitors of Cholesteryl Ester Transfer Protein (CETP). researchgate.net CETP plays a role in cholesterol metabolism, and its inhibition is a therapeutic strategy for managing dyslipidemia. Molecular docking and pharmacophore modeling studies have been employed to predict the binding modes of fluorinated benzamides to CETP. researchgate.net These computational analyses indicated that specific derivatives could fit well into the hydrophobic pocket of CETP, suggesting a potential mechanism for its inhibition. researchgate.net

The table below summarizes the findings from computational studies on fluorinated benzamide derivatives, which are structurally analogous to this compound.

Compound ClassPredicted Molecular TargetComputational Method(s) UsedKey Findings
Fluorinated Benzamide DerivativesCereblon (CRBN)Molecular Docking, In vitro binding assaysIntroduction of fluorine atoms increased binding affinity to CRBN. nih.gov
Fluorinated Benzamide DerivativesCholesteryl Ester Transfer Protein (CETP)Molecular Docking, Pharmacophore ModelingDerivatives showed potential to bind to the hydrophobic pocket of CETP. researchgate.net

It is crucial to emphasize that these findings are based on computational predictions for structurally related compounds and serve as a foundation for further experimental validation to confirm the activity of this compound itself. The continuous refinement of in silico models and their integration with experimental screening are pivotal in accelerating the discovery of novel therapeutic agents.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The chemical synthesis of pharmaceutical intermediates and active compounds is increasingly scrutinized for its environmental impact and efficiency. Future research concerning 2-Fluoro-4-methylbenzamide and its analogs will prioritize the development of "green" and sustainable synthetic routes that minimize waste, reduce energy consumption, and avoid the use of hazardous materials.

Key areas of development include:

Catalytic Innovations: Research is moving away from stoichiometric reagents that generate significant waste. For instance, traditional methods for preparing related compounds like 4-amino-2-fluoro-N-methylbenzamide sometimes employed metal powders or toxic oxidants like chromium trioxide. google.com Future methodologies will focus on advancing the use of highly efficient and recyclable catalysts, such as palladium on carbon (Pd/C) for hydrogenation steps, which has already demonstrated high yields (over 98%) and purity in the synthesis of key intermediates. google.compatsnap.com The development of novel manganese(I)-based catalysts for amide functionalization also represents a promising, more sustainable alternative. rsc.org

Solvent- and Activation-Free Conditions: A significant goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. chemmethod.com Researchers are exploring solvent-free reaction conditions for the synthesis of benzamides, for example, by using enol esters as acyl donors without the need for a solvent or an external activation source like heat. tandfonline.com This approach not only simplifies the purification process but also drastically reduces chemical waste. tandfonline.comtandfonline.com

Atom Economy and Process Efficiency: Future synthetic designs will be guided by the principle of atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. Direct amidation of carboxylic acids using catalysts like boric acid is one such strategy that avoids the poor atom economy of traditional methods involving activating agents. sciepub.com Furthermore, process optimization, such as the use of phase transfer catalysts in oxidation reactions, has been shown to improve yields of key precursors like 2-fluoro-4-nitrobenzoic acid from 48% to over 74%. google.compatsnap.com

Table 1: Comparison of Traditional and Emerging Synthetic Approaches for Benzamides This table is interactive. You can sort and filter the data.

Feature Traditional Synthetic Methods Novel & Sustainable Methodologies
Reagents Often use stoichiometric, toxic reagents (e.g., chromium trioxide, iron powder). google.com Employ catalytic, recyclable, and non-toxic materials (e.g., Pd/C, boric acid). patsnap.comsciepub.com
Solvents Heavy reliance on volatile organic and difficult-to-treat solvents (e.g., DMF). google.com Focus on solvent-free conditions or use of green solvents (e.g., water, methanol). rsc.orgtandfonline.com
Energy Use May require harsh conditions, including high heat or microwave irradiation. sciepub.com Aim for mild reaction conditions, often at room temperature. tandfonline.com
Waste Generation Low atom economy, leading to significant chemical waste and byproducts. google.comsciepub.com High atom economy, minimizing waste and simplifying purification. sciepub.com
Overall Yield & Purity Can be variable, with lower yields and more complex purification. google.com Generally achieve high yields and purity with simplified workup. patsnap.com

Exploration of New Biological Targets and Elucidation of Intricate Mechanisms

While derivatives of this compound are known for their role as intermediates in the synthesis of androgen receptor antagonists, the broader benzamide (B126) scaffold is a versatile pharmacophore present in drugs targeting a wide array of biological systems. nih.gov Future research will undoubtedly focus on exploring new therapeutic applications for this compound analogs beyond hormone-related cancers.

Potential new research avenues include:

Target Diversification: The benzamide structure is a privileged scaffold in medicinal chemistry. Studies have shown that novel benzamide derivatives can act as potent inhibitors of various biological targets, including the Smoothened (SMO) receptor in the Hedgehog signaling pathway, which is implicated in certain cancers. nih.gov Other research has identified benzamide derivatives as effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting potential applications in glaucoma and neurodegenerative diseases like Alzheimer's. nih.gov

Mechanism Elucidation with Fluorine Probes: The fluorine atom in this compound is not merely a structural component; it can serve as a powerful tool for mechanistic studies. Fluorinated substrate analogs are frequently used as mechanistic probes to understand enzyme-catalyzed transformations. nih.gov The unique electronic properties of fluorine can alter the reactivity and binding interactions of a molecule, providing crucial insights into its mechanism of action at the molecular level. nih.gov Future studies could leverage the fluorine atom to investigate binding modes, enzyme kinetics, and metabolic pathways in greater detail.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure will be essential to map out the SAR for new biological targets. By synthesizing and evaluating a library of related compounds, researchers can identify the key structural features required for potency and selectivity, guiding the design of more effective therapeutic agents. nih.gov

Table 2: Potential Biological Targets for Benzamide-Based Compounds This table is interactive. You can sort and filter the data.

Target Class Specific Example(s) Potential Therapeutic Area
G-Protein-Coupled Receptors Smoothened (SMO) Receptor nih.gov Oncology (e.g., Medulloblastoma)
Enzymes Carbonic Anhydrase, Acetylcholinesterase nih.gov Glaucoma, Alzheimer's Disease
Nuclear Receptors Androgen Receptor Oncology (Prostate Cancer)
Signaling Proteins Hedgehog Proteins nih.gov Developmental Disorders, Oncology

Advanced Computational Modeling and Integration of Artificial Intelligence in Drug Discovery

Future applications in this domain will likely include:

De Novo Design and Virtual Screening: AI-powered platforms can design novel molecules from scratch or screen vast virtual libraries containing billions of compounds to identify those with a high probability of binding to a specific biological target. elsevier.comnih.gov This approach can rapidly generate new analogs of this compound tailored for novel targets, significantly reducing the time and cost associated with initial hit identification. alacrita.com

Predictive Modeling: Machine learning algorithms can be trained on existing chemical and biological data to predict the properties of new molecules. This includes forecasting a compound's efficacy, selectivity, and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as potential toxicity. msd.com Applying these models to this compound derivatives can help prioritize the most promising candidates for synthesis and experimental testing.

Synthesis Planning and Optimization: AI is also being used to streamline the process of chemical synthesis. Advanced algorithmic frameworks, such as the Synthesis Planning and Rewards-based Route Optimization Workflow (SPARROW), can analyze potential synthetic routes for a target molecule and identify the most cost-effective and efficient pathway. mit.edu This technology can consider variables like the cost of starting materials, reaction yields, and the complexity of experimental steps to guide synthetic chemists. mit.edu Structure-based design, using computational docking analysis, has already proven effective in designing novel fluoro-analogs of other complex molecules with enhanced binding scores and potent biological activity. nih.govnih.gov

Table 3: Applications of AI and Computational Modeling in the Drug Discovery Pipeline This table is interactive. You can sort and filter the data.

Discovery Stage AI/Computational Application Specific Task for this compound Analogs
Target Identification Analysis of genomic and proteomic data. Identifying new potential biological targets for the benzamide scaffold.
Hit Identification Virtual screening, de novo design. elsevier.com Screening virtual libraries for binders to a new target; generating novel structures.
Lead Optimization Predictive modeling (ADME/Tox), SAR analysis. msd.com Improving potency and selectivity, reducing predicted toxicity of lead compounds.
Synthesis & Preclinical Retrosynthesis planning, reaction outcome prediction. mit.edu Designing the most efficient and cost-effective synthetic route for promising candidates.

Integration of Omics Technologies for Comprehensive Biological Evaluation

To gain a holistic understanding of the biological effects of this compound and its derivatives, future research will increasingly rely on "omics" technologies. These high-throughput methods allow for the simultaneous measurement of thousands of biological molecules, providing a comprehensive snapshot of a drug's impact on a biological system. nih.gov

Key omics approaches and their applications include:

Transcriptomics: This technology analyzes the expression levels of all genes (the transcriptome) in a cell or tissue. For a derivative of this compound, transcriptomics could reveal which genes are up- or down-regulated upon treatment, helping to elucidate its mechanism of action, identify off-target effects, and uncover potential mechanisms of drug resistance. nih.gov

Proteomics: Proteomics is the large-scale study of proteins, their structures, and their functions. nih.gov By analyzing changes in the proteome after drug exposure, researchers can identify the specific proteins that interact with the compound, map the signaling pathways that are affected, and discover biomarkers that indicate drug efficacy or toxicity. nih.govnih.gov

Metabolomics: This approach involves the comprehensive analysis of metabolites within a biological sample. nih.gov Metabolomics can reveal how a drug candidate alters the metabolic pathways of cells or an organism. This is crucial for understanding the drug's functional impact, identifying its mechanism of action by observing metabolic shifts, and discovering biomarkers for monitoring therapeutic response. nih.govnih.gov

The integration of data from multiple omics layers (pan-omics or multi-omics) provides a powerful, systems-level view of a drug's effects. researchgate.netmdpi.com This comprehensive approach can uncover complex interactions and network-level changes that would be missed by traditional, single-target assays, thereby enabling a more thorough and predictive evaluation of new drug candidates derived from this compound. researchgate.net

Table 4: Role of Omics Technologies in the Evaluation of Drug Candidates This table is interactive. You can sort and filter the data.

Omics Technology Biological Molecules Analyzed Key Research Questions Addressed
Transcriptomics RNA (Gene expression) What is the drug's effect on gene regulation? What are the mechanisms of action and resistance? nih.gov
Proteomics Proteins (Expression, modification, interaction) Which proteins does the drug interact with? Which signaling pathways are modulated? nih.gov
Metabolomics Metabolites (Small molecules) How does the drug alter cellular metabolism? What are the functional outcomes of target engagement? nih.gov
Pan-Omics Integrated analysis of all above What is the system-wide impact of the drug? How do different biological layers interact in response to treatment? mdpi.com

Q & A

Q. What are the optimized synthetic routes for 2-Fluoro-4-methylbenzamide, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low-temperature conditions (-50°C). For example, a similar benzamide was synthesized via condensation of 2-methoxy-4-methylbenzoic acid with 4-chloroaniline, achieving high purity through controlled reaction kinetics . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysts : Acid/base catalysts optimize intermediate stability.
  • Temperature : Low temperatures suppress side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR resolve structural features like fluorine substitution and methyl group positioning.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding in fluorinated benzamides) .

Q. How do pH and solvent systems affect the physicochemical properties of this compound?

Studies on analogous compounds show that pH significantly impacts fluorescence intensity. For example, a benzamide-Pb2+^{2+} complex exhibited maximal fluorescence at pH 6.5–7.5 due to optimal protonation states of functional groups . Solvent polarity also modulates solubility, with logP values (e.g., 2.1 for similar derivatives) indicating moderate hydrophobicity .

Advanced Research Questions

Q. How can researchers address contradictions in reaction outcomes during benzamide derivatization?

Discrepancies in product formation (e.g., oxidation vs. reduction products) arise from variable reaction conditions. Mitigation strategies include:

  • High-Throughput Screening : Test multiple catalysts (e.g., Pd/C for reductions) and oxidants (e.g., KMnO4_4) under controlled temperatures.
  • Kinetic Monitoring : Use in situ FTIR or HPLC to track intermediate stability. Data from related compounds suggest that trifluoromethyl groups increase steric hindrance, altering reaction pathways .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in fluorinated benzamides?

  • Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of fluorine substitution on aromatic rings.
  • Biological Assays : Fluorine’s electronegativity enhances binding affinity in enzyme inhibition studies (e.g., kinase assays).
  • Thermodynamic Profiling : Measure ΔG of binding using isothermal titration calorimetry (ITC).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.